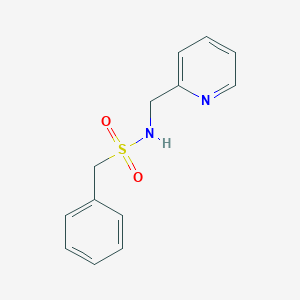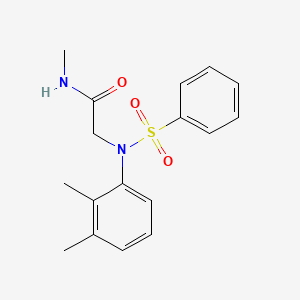![molecular formula C16H13FN4O B5605796 N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5605796.png)
N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(2-fluorobenzyl)oxy]benzylidene}-4H-1,2,4-triazol-4-amine is a compound of interest in various scientific studies due to its structural complexity and potential applications. This compound, belonging to the triazole class, is characterized by a 1,2,4-triazole ring, a core structure in many biologically active molecules.
Synthesis Analysis
The synthesis of related 1,2,4-triazole derivatives often involves multi-step organic syntheses where functional groups such as amines, alcohols, and carbonyl groups are carefully protected to avoid undesired side reactions. For instance, amines can be protected by benzyl groups, which are later removed by hydrogenation, demonstrating the complexity and careful control required in synthesizing such compounds (Hwang et al., 2016).
Molecular Structure Analysis
Crystal structure determination through single-crystal X-ray diffraction is a common method for analyzing the molecular structure of triazole derivatives. These studies provide detailed information on the crystalline arrangement, intermolecular hydrogen bonding, and overall three-dimensional network structure of compounds, contributing to a deeper understanding of their chemical behavior (叶姣 et al., 2015).
Chemical Reactions and Properties
Triazole compounds can undergo various chemical reactions, including cyclisation, S-benzylation, and Fries rearrangement, depending on their functional groups and reaction conditions. These reactions are crucial for the synthesis of specific derivatives with intended biological or physical properties (R. Moreno-Fuquen et al., 2019).
Physical Properties Analysis
The physical properties of triazole derivatives, such as solubility, thermal stability, and crystalline structure, are significantly influenced by their molecular arrangement and intermolecular interactions. These properties are essential for determining the compound's suitability for various applications, including its potential use in materials science and pharmaceuticals (K. Xie et al., 2001).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of this compound and related compounds, are closely related to their electronic structure, which can be analyzed through spectroscopic methods and density functional theory (DFT) calculations. These analyses help in understanding the compound's behavior in various chemical environments and under different reaction conditions (E. Mengesha et al., 2018).
Propriétés
IUPAC Name |
(E)-1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O/c17-16-7-2-1-5-14(16)10-22-15-6-3-4-13(8-15)9-20-21-11-18-19-12-21/h1-9,11-12H,10H2/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSVZTXZSLTXNB-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)C=NN3C=NN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2)/C=N/N3C=NN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5605722.png)
![(3aR*,6S*)-2-[4-(2-hydroxyethyl)phenyl]-7-(thiomorpholin-4-ylcarbonyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5605733.png)


![2-methyl-1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-benzimidazole](/img/structure/B5605752.png)
![1-[4-(1H-pyrazol-1-yl)benzoyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5605754.png)
![N-[4-(benzyloxy)-3-bromo-5-ethoxybenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5605762.png)

![3-[5-(2-bromophenyl)-2-furyl]acrylic acid](/img/structure/B5605767.png)
![1-[4-(methoxymethyl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5605770.png)

![2-(8-ethyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5605788.png)
![(3R*,4R*)-1-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5605802.png)
![N-[(2-chloro-3-pyridinyl)methyl]-2-(2,3-dihydro-1H-inden-1-yl)-N-methylacetamide](/img/structure/B5605803.png)